2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide
Description
2-(5-(2-Fluorophenyl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 2-fluorophenyl-substituted isoxazole core linked to a 3-methylpyridin-2-yl moiety via an acetamide bridge. Isoxazoles are known for their pharmacological relevance, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties. The fluorine atom at the phenyl ring enhances metabolic stability and bioavailability, while the pyridine moiety may contribute to hydrogen bonding interactions with biological targets .
Properties
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-11-5-4-8-19-17(11)20-16(22)10-12-9-15(23-21-12)13-6-2-3-7-14(13)18/h2-9H,10H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONPKDGKALCENA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide typically involves the following steps:
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Formation of Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, 2-fluorobenzonitrile oxide can react with an appropriate alkyne to form the 5-(2-fluorophenyl)isoxazole intermediate.
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Acylation Reaction: : The intermediate is then subjected to an acylation reaction with 3-methylpyridine-2-amine. This step involves the use of acetic anhydride or another suitable acylating agent to form the final product, 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyridinyl and isoxazole rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction reactions can occur at the fluorophenyl group or the isoxazole ring. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated or hydrogenated products.
Scientific Research Applications
Pharmacological Properties
1.1 Anticancer Activity
Research indicates that compounds with isoxazole structures can exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, a study demonstrated that derivatives of isoxazole effectively target various cancer pathways, suggesting that this compound could be developed into a therapeutic agent against specific types of cancer .
1.2 Neuroprotective Effects
Neuroprotection is another promising application area for this compound. Isoxazole derivatives have been shown to modulate neurotransmitter systems and exhibit antioxidant properties, which are crucial in neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .
Case Studies
3.1 Cancer Research
A notable study explored the effects of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This study underscores the potential for further development into a chemotherapeutic agent .
3.2 Neurodegenerative Disease Models
In preclinical models of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced neuronal damage. It was shown to reduce markers of inflammation and oxidative stress, suggesting its viability as a treatment option for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several acetamide and isoxazole derivatives. Below is a detailed comparison based on substituents, activity, and synthetic pathways:
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Substituent Effects on Bioactivity The 2-fluorophenyl group in the target compound enhances metabolic stability compared to non-fluorinated analogues (e.g., 2-(5-methylisoxazol-3-yl) derivatives in ), which show reduced activity scores (5.408–5.58 vs. 5.797) . The 3-methylpyridin-2-yl group may improve solubility relative to chlorophenyl or trichlorophenyl substituents (e.g., NY0123 in ), which are more lipophilic and likely exhibit higher plasma protein binding .
Heterocyclic Core Variations Replacement of the isoxazole core with oxadiazole (e.g., 2a in ) shifts activity toward antimicrobial targets, likely due to altered electron distribution and hydrogen-bonding capacity . Pyridazinone derivatives () exhibit distinct receptor specificity (FPR2 agonism) compared to isoxazole-based acetamides, highlighting the role of the heterocycle in target selectivity .
Synthetic Feasibility
- The target compound’s synthesis likely follows routes similar to , where benzoisoxazol-3-yl acetic acid intermediates are coupled with amines under standard amidation conditions .
Research Findings and Limitations
- Kinase Inhibition: Isoxazole-acetamides are known to interact with kinase ATP-binding pockets; however, the 3-methylpyridine substituent may reduce off-target effects compared to bulkier groups (e.g., tert-butyl in ) .
- Limitations: No in vivo or clinical data are available for the target compound. Comparative toxicity studies with analogues (e.g., trichlorophenyl derivatives in ) are needed to assess safety .
Biological Activity
The compound 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 272.29 g/mol. Its structure features an isoxazole ring substituted with a fluorophenyl group and a pyridine moiety, which are known to enhance biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structural frameworks. For instance, derivatives containing isoxazole rings have shown significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide | TBD | E. coli, S. aureus |
| Compound A (similar structure) | 4.69 | B. subtilis |
| Compound B (similar structure) | 5.64 | S. aureus |
Note: TBD indicates that specific MIC values for the compound are yet to be determined.
In vitro studies have demonstrated that compounds with similar isoxazole and pyridine structures exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .
The mechanism by which 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide exerts its biological effects may involve inhibition of key enzymes or pathways associated with bacterial growth and survival. Isoxazole derivatives are often implicated in the inhibition of p38 MAPK pathways, which are critical for inflammatory responses .
Case Studies
- Antibacterial Efficacy : A study focused on the synthesis of various isoxazole derivatives revealed that those with fluorinated phenyl groups exhibited enhanced antibacterial properties against E. coli and S. aureus, with MIC values ranging from 4.69 to 22.9 µM .
- Antifungal Activity : Another investigation reported that compounds similar to our target exhibited antifungal activity against Candida albicans, with MIC values indicating effective inhibition at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
